molecular formula C21H16FN5O2 B2933572 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea CAS No. 2310146-52-0

3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea

Cat. No.: B2933572
CAS No.: 2310146-52-0
M. Wt: 389.39
InChI Key: YXASFLPZDKNTMD-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. The presence of fluorine and pyrimidine moieties in the structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea typically involves the following steps:

    Formation of the pyrimidine intermediate: This can be achieved by reacting 4-chloropyrimidine with 1H-pyrrole in the presence of a base such as potassium carbonate.

    Coupling with 4-fluoroaniline: The pyrimidine intermediate is then coupled with 4-fluoroaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while substitution of the fluorine atom may result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into the mechanisms of various biochemical processes.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. This could include its use as an anticancer agent, antiviral compound, or treatment for other diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea likely involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine and pyrimidine moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea
  • 3-(4-bromophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea
  • 3-(4-methylphenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea

Uniqueness

The presence of the fluorine atom in 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity, making it a unique candidate for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-(6-pyrrol-1-ylpyrimidin-4-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c22-15-3-5-16(6-4-15)25-21(28)26-17-7-9-18(10-8-17)29-20-13-19(23-14-24-20)27-11-1-2-12-27/h1-14H,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASFLPZDKNTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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